5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid
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Overview
Description
5-Benzyl-[3,3’-bipyridine]-2,2’-dicarboxylic acid: is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as catalysis, material science, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-[3,3’-bipyridine]-2,2’-dicarboxylic acid typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine derivative, also catalyzed by palladium.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine derivative.
Industrial Production Methods: Industrial production often employs these coupling reactions on a larger scale, optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the bipyridine core to more saturated derivatives.
Substitution: The bipyridine core can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products:
Oxidation: Benzyl alcohols, benzyl aldehydes, and carboxylic acids.
Reduction: Saturated bipyridine derivatives.
Substitution: Functionalized bipyridine derivatives with various substituents.
Scientific Research Applications
Chemistry:
Material Science: It is used in the synthesis of coordination polymers and metal-organic frameworks.
Biology and Medicine:
Biological Probes: The compound is used in the development of fluorescent probes for biological imaging.
Industry:
Mechanism of Action
The mechanism of action of 5-Benzyl-[3,3’-bipyridine]-2,2’-dicarboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and catalytic processes . The bipyridine core acts as a chelating agent, binding to metal centers and facilitating electron transfer reactions .
Comparison with Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the benzyl group, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, used in the synthesis of coordination polymers.
3,3’-Bipyridine: A structural isomer with different electronic properties and applications.
Properties
Molecular Formula |
C19H14N2O4 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
5-benzyl-3-(2-carboxypyridin-3-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C19H14N2O4/c22-18(23)16-14(7-4-8-20-16)15-10-13(11-21-17(15)19(24)25)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,22,23)(H,24,25) |
InChI Key |
GLYHCYRUPWHFLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(N=C2)C(=O)O)C3=C(N=CC=C3)C(=O)O |
Origin of Product |
United States |
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